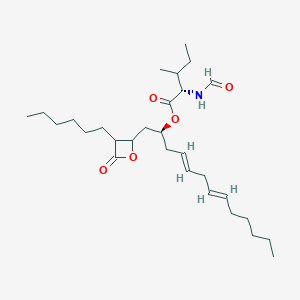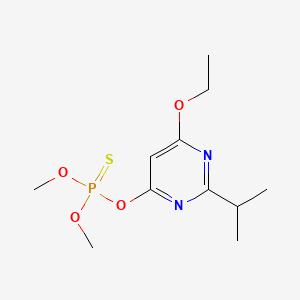
LLL3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LLL3 is a derivative of anthraquinone, a class of organic compounds known for their vibrant colors and diverse biological activities. Anthraquinones are widely distributed in nature, particularly in plants, fungi, and lichens. They are known for their applications in dyes, pigments, and pharmaceuticals due to their stability and bioactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
LLL3 can be synthesized through various synthetic routes. One common method involves the Friedel-Crafts acylation of 1,5-dihydroxyanthraquinone with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the production process .
Analyse Des Réactions Chimiques
Types of Reactions
LLL3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the anthraquinone core, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.
Major Products Formed
Applications De Recherche Scientifique
LLL3 has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of LLL3 involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species, causing oxidative stress and apoptosis in cancer cells . The compound targets various molecular pathways, including those involved in cell cycle regulation and apoptosis .
Comparaison Avec Des Composés Similaires
LLL3 is unique compared to other anthraquinone derivatives due to its specific functional groups, which confer distinct chemical and biological properties. Similar compounds include:
Chrysophanol: Known for its laxative and antimicrobial properties.
Emodin: Exhibits anti-inflammatory and anticancer activities.
Aloe-emodin: Studied for its potential in treating skin conditions and cancer.
These compounds share a common anthraquinone core but differ in their functional groups, leading to variations in their biological activities and applications .
Propriétés
Numéro CAS |
63972-38-3 |
|---|---|
Formule moléculaire |
C16H10O4 |
Poids moléculaire |
266.25 g/mol |
Nom IUPAC |
1-acetyl-5-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H10O4/c1-8(17)9-4-2-5-10-13(9)15(19)11-6-3-7-12(18)14(11)16(10)20/h2-7,18H,1H3 |
Clé InChI |
RROLKYCVTJGMND-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)O |
SMILES canonique |
CC(=O)C1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
LLL3; LLL-3; LLL 3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S,3R)-3-[(1Z,3Z,5R,7R,8R,9E)-8-(2-aminoethyl)-10-[(2S)-3-ethyl-6-oxo-2,3-dihydropyran-2-yl]-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 7-methyloctanoate](/img/structure/B1674843.png)













